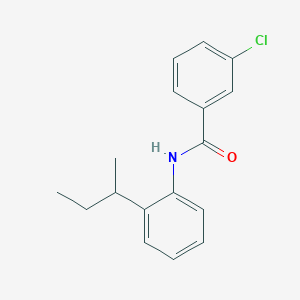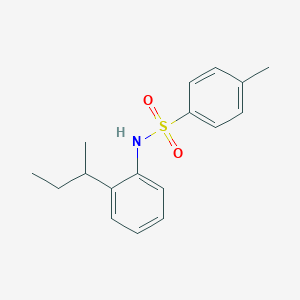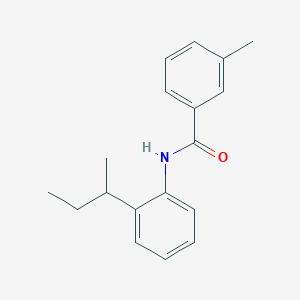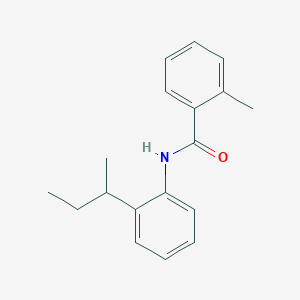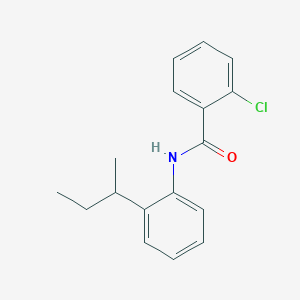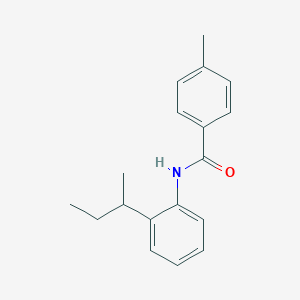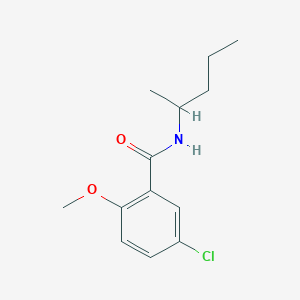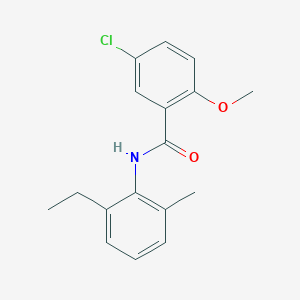
Cinnamyl (4-chlorophenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cinnamyl (4-chlorophenyl)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline substance that is soluble in organic solvents and is commonly used in organic synthesis.
Wirkmechanismus
The mechanism of action of cinnamyl (4-chlorophenyl)acetate is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and pathways involved in cellular metabolism. It has been shown to inhibit the growth of various microorganisms and fungi by disrupting their cellular processes.
Biochemical and Physiological Effects:
Cinnamyl (4-chlorophenyl)acetate has been shown to exhibit various biochemical and physiological effects. It has been shown to have antioxidant properties and can scavenge free radicals in vitro. It has also been shown to have antimicrobial and antifungal properties and can inhibit the growth of various microorganisms and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using cinnamyl (4-chlorophenyl)acetate in lab experiments is its ease of synthesis and availability. It is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations is its potential toxicity, and precautions should be taken when handling the compound.
Zukünftige Richtungen
There are several future directions for the use of cinnamyl (4-chlorophenyl)acetate in scientific research. It can be used as a building block for the synthesis of novel materials with potential applications in various fields. It can also be studied further for its potential applications in the treatment of various diseases and disorders. Additionally, further research can be done to elucidate its mechanism of action and potential side effects.
In conclusion, cinnamyl (4-chlorophenyl)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its ease of synthesis and availability make it an attractive compound for use in lab experiments. Further research is needed to fully understand its mechanism of action and potential applications in various fields.
Synthesemethoden
The synthesis of cinnamyl (4-chlorophenyl)acetate can be achieved through the reaction of cinnamyl alcohol and 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction takes place under reflux conditions, and the product is obtained through extraction and purification.
Wissenschaftliche Forschungsanwendungen
Cinnamyl (4-chlorophenyl)acetate has been extensively used in scientific research due to its potential applications in various fields. It has been studied for its antimicrobial, antifungal, and antioxidant properties. It has also been used in the synthesis of various organic compounds and as a building block for the preparation of novel materials.
Eigenschaften
Molekularformel |
C17H15ClO2 |
|---|---|
Molekulargewicht |
286.8 g/mol |
IUPAC-Name |
[(E)-3-phenylprop-2-enyl] 2-(4-chlorophenyl)acetate |
InChI |
InChI=1S/C17H15ClO2/c18-16-10-8-15(9-11-16)13-17(19)20-12-4-7-14-5-2-1-3-6-14/h1-11H,12-13H2/b7-4+ |
InChI-Schlüssel |
FHMLSOXYEBHZSH-QPJJXVBHSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/COC(=O)CC2=CC=C(C=C2)Cl |
SMILES |
C1=CC=C(C=C1)C=CCOC(=O)CC2=CC=C(C=C2)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C=CCOC(=O)CC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



